molecular formula C11H16N2 B8348879 1-Ethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

1-Ethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B8348879
M. Wt: 176.26 g/mol
InChI Key: GYQZHYBZRITNRC-UHFFFAOYSA-N
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Patent
US07176195B2

Procedure details

1-Ethyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from Example 23A (1.7 g, 8.94 mmol) was reduced with lithium aluminium hydride according to the procedure in Example 15A; yield 1.55 g (98%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][CH2:6][CH2:5][C:4]1=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][CH2:6][CH2:5][CH2:4]1)[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)N1C(CCNC2=C1C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1CCCNC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.